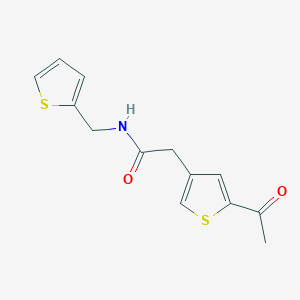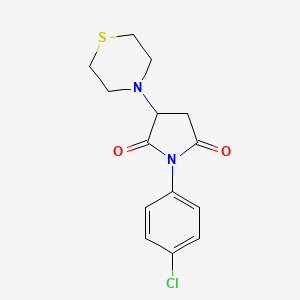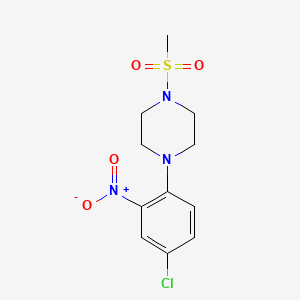
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide, also known as ATMA, is a compound that has gained attention in the scientific community for its potential therapeutic applications. ATMA is a thienylacetamide derivative that has been synthesized through a multi-step process. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes and pathways involved in cancer cell growth and survival. Studies have shown that 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide can inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. In addition, 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide can induce changes in the levels of various biochemical markers in cancer cells. For example, 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been shown to decrease the levels of the protein cyclin D1, which is involved in cell cycle progression. In addition, 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been shown to increase the levels of the protein Bax, which is involved in apoptosis.
Advantages and Limitations for Lab Experiments
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has several advantages as a potential therapeutic agent. It is relatively easy to synthesize and has shown promising anti-cancer activity in vitro. However, there are also limitations to using 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and pathways.
Future Directions
There are several potential future directions for research on 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide. One area of focus could be on further elucidating its mechanism of action and identifying specific targets for its anti-cancer activity. In addition, research could be conducted on the potential use of 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide in combination with other anti-cancer agents to enhance its efficacy. Finally, studies could be conducted to assess the safety and efficacy of 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide in animal models and in clinical trials.
Synthesis Methods
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide is synthesized through a multi-step process that involves the reaction of 5-acetyl-3-thienylamine with 2-bromo-1-phenylethanone, followed by the reaction of the resulting compound with sodium hydride and ethyl acetate. The final product is obtained through the reaction of the intermediate with acetic anhydride and sodium acetate.
Scientific Research Applications
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. In addition, 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of other diseases.
properties
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-9(15)12-5-10(8-18-12)6-13(16)14-7-11-3-2-4-17-11/h2-5,8H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUQSGNIFLZRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide](/img/structure/B5201708.png)
![3'-benzyl 5'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5201714.png)
![methyl 2-chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201718.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5201727.png)
![N-[2-methoxy-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5201730.png)
methyl]phosphonate](/img/structure/B5201733.png)
![2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5201740.png)
![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)
![allyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5201754.png)
![1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5201768.png)
![methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)
